molecular formula C12H24O2 B12647826 (Z)-1,1-Diethoxyoct-4-ene CAS No. 94088-32-1

(Z)-1,1-Diethoxyoct-4-ene

Cat. No.: B12647826
CAS No.: 94088-32-1
M. Wt: 200.32 g/mol
InChI Key: XOVJTZPLLLGONX-HJWRWDBZSA-N
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Description

(Z)-1,1-Diethoxyoct-4-ene is an organic compound characterized by the presence of an alkene group and two ethoxy groups attached to the same carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-1,1-Diethoxyoct-4-ene typically involves the reaction of an appropriate alkene precursor with ethyl alcohol under acidic conditions. One common method is the acid-catalyzed addition of ethanol to an alkyne, followed by selective hydrogenation to yield the desired (Z)-isomer. The reaction conditions often include the use of a strong acid such as sulfuric acid or hydrochloric acid as a catalyst, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts such as zeolites or other solid acids can enhance the efficiency of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-1,1-Diethoxyoct-4-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the alkene group to an alkane using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like sodium ethoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium (Pd) catalyst

    Substitution: Sodium ethoxide (NaOEt), potassium tert-butoxide (KOtBu)

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Alkanes

    Substitution: Various substituted ethers or alcohols

Scientific Research Applications

(Z)-1,1-Diethoxyoct-4-ene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of (Z)-1,1-Diethoxyoct-4-ene depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the presence of the alkene and ethoxy groups, which can participate in various transformations. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition.

Comparison with Similar Compounds

Similar Compounds

    (E)-1,1-Diethoxyoct-4-ene: The geometric isomer with different spatial arrangement of substituents.

    1,1-Diethoxyhex-4-ene: A shorter-chain analog with similar functional groups.

    1,1-Diethoxydec-4-ene: A longer-chain analog with similar functional groups.

Uniqueness

(Z)-1,1-Diethoxyoct-4-ene is unique due to its specific (Z)-configuration, which can influence its reactivity and interactions in chemical and biological systems. This configuration may result in different physical properties and reactivity compared to its (E)-isomer or other analogs.

Properties

CAS No.

94088-32-1

Molecular Formula

C12H24O2

Molecular Weight

200.32 g/mol

IUPAC Name

(Z)-1,1-diethoxyoct-4-ene

InChI

InChI=1S/C12H24O2/c1-4-7-8-9-10-11-12(13-5-2)14-6-3/h8-9,12H,4-7,10-11H2,1-3H3/b9-8-

InChI Key

XOVJTZPLLLGONX-HJWRWDBZSA-N

Isomeric SMILES

CCC/C=C\CCC(OCC)OCC

Canonical SMILES

CCCC=CCCC(OCC)OCC

Origin of Product

United States

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